1-(5-Methylpyridin-2-yl)propan-1-amine
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Overview
Description
1-(5-Methylpyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 5-methyl-2-pyridine with a suitable alkylating agent, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .
Comparison with Similar Compounds
- 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
- 5-Methyl-2-pyridinecarboxaldehyde
- 5-Methyl-2-pyridinecarboxylic acid
Uniqueness: 1-(5-Methylpyridin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methyl group at the 5-position of the pyridine ring and the propan-1-amine side chain contribute to its unique properties compared to other pyridine derivatives .
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-5-4-7(2)6-11-9/h4-6,8H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGCRAJCKXIEKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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